molecular formula C20H24N2OS B14079729 Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- CAS No. 101976-47-0

Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-

Cat. No.: B14079729
CAS No.: 101976-47-0
M. Wt: 340.5 g/mol
InChI Key: NKTPABJNMJJGDA-UHFFFAOYSA-N
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Description

Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is notable for its unique chemical structure and properties, which make it valuable for scientific research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine and 2-methoxyphenol as the primary starting materials.

    N-Alkylation: The phenothiazine core undergoes N-alkylation with 1-methyl-4-piperidylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methoxylation: The 2-methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at specific positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.

Scientific Research Applications

Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with receptors and enzymes, modulating their activity.

    Pathways: The compound influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- can be compared with other phenothiazine derivatives:

These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological and chemical properties.

Properties

CAS No.

101976-47-0

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine

InChI

InChI=1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

NKTPABJNMJJGDA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC

Origin of Product

United States

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